phenylsilane CAS No. 65335-66-2](/img/structure/B14491923.png)
[(3,3-Dimethylbut-1-en-2-yl)oxy](dimethyl)phenylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,3-Dimethylbut-1-en-2-yl)oxyphenylsilane is an organosilicon compound characterized by the presence of a phenyl group attached to a silicon atom, which is further bonded to a dimethyl group and a 3,3-dimethylbut-1-en-2-yloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylbut-1-en-2-yl)oxyphenylsilane typically involves the reaction of 3,3-dimethylbut-1-en-2-ol with dimethylphenylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
(CH3)3CCH=CH2OH+PhSi(CH3)2Cl→PhSi(CH3)2OCH2C(CH3)3+HCl
Industrial Production Methods
In an industrial setting, the production of (3,3-Dimethylbut-1-en-2-yl)oxyphenylsilane may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
化学反応の分析
Types of Reactions
(3,3-Dimethylbut-1-en-2-yl)oxyphenylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The phenyl group or the alkoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Hydride donors like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Silanes.
Substitution: Halogenated silanes or alkoxy-substituted silanes.
科学的研究の応用
(3,3-Dimethylbut-1-en-2-yl)oxyphenylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Potential use in the development of silicon-based biomaterials.
Medicine: Investigated for its role in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty polymers and coatings.
作用機序
The mechanism of action of (3,3-Dimethylbut-1-en-2-yl)oxyphenylsilane involves interactions with various molecular targets, depending on the specific application. In chemical reactions, the silicon atom can act as a nucleophile or electrophile, facilitating the formation or breaking of chemical bonds. The presence of the phenyl group can influence the reactivity and stability of the compound through electronic effects.
類似化合物との比較
(3,3-Dimethylbut-1-en-2-yl)oxyphenylsilane can be compared with other organosilicon compounds such as:
Trimethylphenylsilane: Lacks the alkoxy group, resulting in different reactivity.
Dimethylphenylsilane: Similar structure but without the bulky 3,3-dimethylbut-1-en-2-yloxy group.
Phenyltrimethoxysilane: Contains three methoxy groups, leading to different chemical properties.
特性
CAS番号 |
65335-66-2 |
|---|---|
分子式 |
C14H22OSi |
分子量 |
234.41 g/mol |
IUPAC名 |
3,3-dimethylbut-1-en-2-yloxy-dimethyl-phenylsilane |
InChI |
InChI=1S/C14H22OSi/c1-12(14(2,3)4)15-16(5,6)13-10-8-7-9-11-13/h7-11H,1H2,2-6H3 |
InChIキー |
DIBKSZIQWLNSOH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=C)O[Si](C)(C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


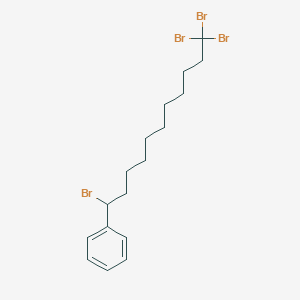
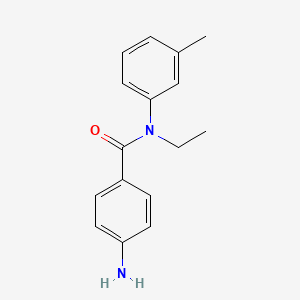
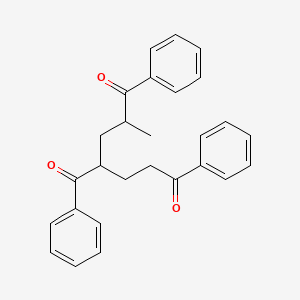
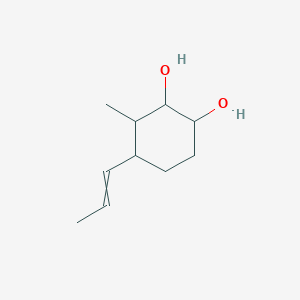
![6-Methyl-2-(prop-1-en-2-yl)spiro[4.5]deca-6,9-dien-8-one](/img/structure/B14491865.png)
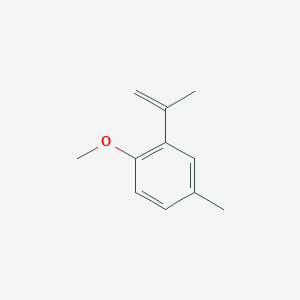
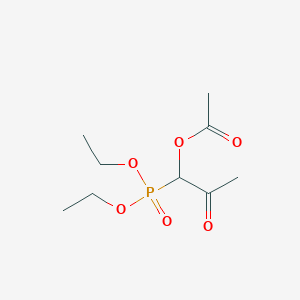
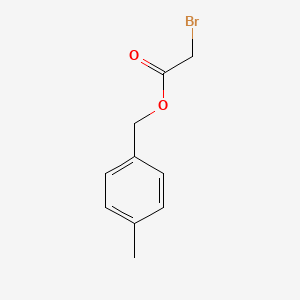

![2-Methoxy-1'-methylspiro[indole-3,3'-pyrrolidine]](/img/structure/B14491906.png)

![Bis[3-(dodecylsulfanyl)-2-hydroxypropyl] ethyl phosphite](/img/structure/B14491922.png)
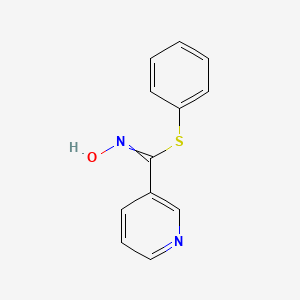
![[(2-Methylcyclopropyl)sulfonyl]benzene](/img/structure/B14491932.png)
